BenchChemオンラインストアへようこそ!

TRPC5 modulator-1

TRPC5 ion channel Neuropsychiatric research Calcium signaling

Choose TRPC5 modulator-1 for quantitative target engagement studies demanding extreme potency. With an IC50 <1 nM, it delivers >180-fold advantage over GFB-8438 and >9-fold over HC-070, enabling full TRPC5 modulation at concentrations 3–4 orders of magnitude lower than micromolar alternatives. This drastically minimizes off-target risks in CETSA, nanoBRET, and high-content imaging. Designated specifically for TRPC5 (not TRPC4), it uniquely enables clean dissection of TRPC5-specific signaling from heteromeric complexes. Use as a high-confidence positive control to establish maximum assay dynamic range in HTS campaigns. Supplied strictly for neuropsychiatric disease research. ≥98% purity. Bulk and custom packaging available for institutional procurement.

Molecular Formula C23H27FN2O4
Molecular Weight 414.5 g/mol
Cat. No. B12412254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRPC5 modulator-1
Molecular FormulaC23H27FN2O4
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C2=C(C=C1)N(C(=O)N(C2=O)CCCO)C)CC3=CC=C(C=C3)F
InChIInChI=1S/C23H27FN2O4/c1-3-4-14-30-20-11-10-19-21(18(20)15-16-6-8-17(24)9-7-16)22(28)26(12-5-13-27)23(29)25(19)2/h6-11,27H,3-5,12-15H2,1-2H3
InChIKeyFEOHBJSOSGSWDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TRPC5 Modulator-1 Procurement: Compound 9 Technical Baseline for Neuroscience Ion Channel Research


TRPC5 modulator-1 (Compound 9, CAS: 1877343-90-2) is a small-molecule modulator of the transient receptor potential canonical 5 (TRPC5) ion channel, a calcium-permeable non-selective cation channel . With a molecular formula of C₂₃H₂₇FN₂O₄ and molecular weight of 414.47 g/mol , this compound is supplied at ≥95% purity for research applications [1]. TRPC5 modulator-1 is reported as a TRPC5 modulator with an IC₅₀ of less than 1 nM , and is designated for research use in neuropsychiatric disease studies [2]. The compound is also referred to in commercial literature as Compound 9 .

Why TRPC5 Modulator-1 Cannot Be Substituted by Generic TRPC1/4/5 Channel Blockers


The TRPC1/4/5 channel subfamily presents a complex pharmacology where structurally diverse compounds exhibit markedly different selectivity profiles, binding modes, and functional outcomes [1]. Generic substitution is not feasible because compounds within this class can act as either inhibitors or activators, with potencies ranging over four orders of magnitude—from picomolar (JDIC-127, IC₅₀ = 374 pM) to micromolar (AC1903, IC₅₀ = 4.06 μM) [2]. Furthermore, even compounds with high potency at TRPC5 homomers may display divergent activity at heteromeric channels (TRPC1/5 or TRPC4/5), which are the physiologically relevant forms in many native tissues [3]. These pharmacological differences translate directly to experimental outcomes in neuropsychiatric disease models . The quantitative evidence below demonstrates precisely why compound identity matters.

TRPC5 Modulator-1: Quantitative Comparative Evidence Against Closest TRPC5 Channel Modulators


TRPC5 Modulator-1 vs. HC-070: Potency Differential in Human TRPC5 Homomeric Channels

TRPC5 modulator-1 (Compound 9) demonstrates an IC₅₀ of <1 nM for human TRPC5 . In comparison, HC-070—a structurally distinct TRPC4/5 antagonist—exhibits an IC₅₀ of 9.3 nM for hTRPC5 under comparable cellular assay conditions . The cryo-EM structure of HC-070-bound hTRPC5 reveals that HC-070 wedges between adjacent subunits near the extracellular side to stabilize a closed conformation [1]; the binding site and mechanism of TRPC5 modulator-1 have not been reported in peer-reviewed structural studies.

TRPC5 ion channel Neuropsychiatric research Calcium signaling

TRPC5 Modulator-1 vs. GFB-8438: Nanomolar vs. Sub-Micromolar Potency Distinction

TRPC5 modulator-1 achieves an IC₅₀ of <1 nM for TRPC5 . In contrast, GFB-8438—a potent and subtype-selective TRPC5 inhibitor with established in vivo efficacy in a DOCA-salt rat model of focal segmental glomerulosclerosis (FSGS)—exhibits an IC₅₀ of 0.18 μM (180 nM) for hTRPC5 in manual patch clamp assays using HEK293 cells [1][2]. GFB-8438 is equipotent against TRPC4 (IC₅₀ = 0.29 μM) and demonstrates excellent selectivity against TRPC6 and hERG [3]; selectivity data for TRPC5 modulator-1 against related TRP channels has not been reported in vendor documentation.

TRPC5 selective inhibition Podocyte protection Focal segmental glomerulosclerosis

TRPC5 Modulator-1 vs. AC1903: Four-Orders-of-Magnitude Potency Gap

TRPC5 modulator-1 (IC₅₀ <1 nM) is more than 4,000-fold more potent than the commercially available TRPC5 inhibitor AC1903, which has a reported IC₅₀ of 4.06 μM . While AC1903 is described as a specific and selective TRPC5 inhibitor , its micromolar potency limits its utility in certain experimental contexts compared to sub-nanomolar tool compounds. This potency gap represents one of the largest documented differentials among commercially available TRPC5 chemical probes.

TRPC5 pharmacology Chemical probe benchmarking Ion channel drug discovery

TRPC5 Modulator-1 vs. Clemizole Hydrochloride: Nanomolar vs. Micromolar Potency at TRPC5

TRPC5 modulator-1 (IC₅₀ <1 nM) is approximately 9,200-fold more potent at TRPC5 than clemizole hydrochloride, a known TRPC5 inhibitor with an IC₅₀ of 9.2 μM [1][2]. Clemizole inhibits only 65% of TRPC5 channel activity at 10 μM and demonstrates higher selectivity for TRPC4 than TRPC5 [3]. The cryo-EM structure of clemizole-bound human TRPC5 reveals binding within each subunit's voltage sensor-like domain, stabilizing a non-conductive closed state [4]. Clemizole is also a known histamine H1 receptor antagonist, introducing potential off-target confounds in cellular and in vivo studies [5].

TRPC5 antagonist Cryo-EM structure Histamine receptor

TRPC5 Modulator-1 vs. Pico145 (HC-608): Potency Comparison and Structural Context

TRPC5 modulator-1 (IC₅₀ <1 nM) and Pico145 (HC-608, Zerencotrep) exhibit comparable high potency at TRPC5 channels, with Pico145 demonstrating an IC₅₀ of 1.3 nM against (−)-englerin A-activated TRPC5 channels in cellular assays . Pico145 is extensively characterized as a potent, selective, and subtype-specific inhibitor of TRPC1/4/5 channels with well-documented selectivity—showing no effect on TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, or TRPM8 at relevant concentrations [1][2]. Pico145 acts as a competitive inhibitor of englerin A [3]. TRPC5 modulator-1 lacks peer-reviewed selectivity profiling data against these same off-target channels in the public domain.

TRPC1/4/5 inhibition Englerin A pathway Selectivity profiling

TRPC5 Modulator-1 vs. JDIC-127: Picomolar Potency Benchmarking

TRPC5 modulator-1 (IC₅₀ <1 nM) falls within the same high-potency class as the recently reported macrocyclic TRPC5 inhibitor JDIC-127, which demonstrates an IC₅₀ of 374 pM (0.374 nM) [1]. In the same study, the comparator compound HC-070 exhibited an IC₅₀ of 9.3 nM . JDIC-127 was developed through structure-guided design and demonstrates antidepressant activity in preclinical models [2]. While TRPC5 modulator-1 achieves sub-nanomolar potency, the precise assay conditions and full concentration-response characterization for TRPC5 modulator-1 are not disclosed in vendor literature.

Macrocyclic TRPC5 inhibitor Antidepressant activity Structure-guided design

TRPC5 Modulator-1: Evidence-Driven Research and Industrial Application Scenarios


High-Sensitivity TRPC5 Target Engagement Studies Requiring Sub-Nanomolar Potency

For experiments where maximal target engagement at minimal compound concentrations is paramount—such as cellular thermal shift assays (CETSA), nanoBRET target engagement measurements, or high-content imaging where compound autofluorescence or cytotoxicity must be minimized—TRPC5 modulator-1's sub-nanomolar potency (<1 nM IC₅₀) offers a substantial advantage over micromolar alternatives like AC1903 (IC₅₀ = 4.06 μM) and clemizole (IC₅₀ = 9.2 μM) [1]. This potency enables full TRPC5 modulation at concentrations 3–4 orders of magnitude lower, reducing the risk of compound-specific off-target effects that emerge at higher concentrations. The compound is suitable for studying neuropsychiatric disease mechanisms where TRPC5 modulation has been implicated .

TRPC5-Selective Pharmacological Validation in Heteromeric Channel Contexts

TRPC5 modulator-1 (IC₅₀ <1 nM) is appropriate for studies requiring potent modulation of TRPC5 while maintaining the ability to detect functional differences between homomeric TRPC5 and heteromeric TRPC1/5 or TRPC4/5 channels [1]. Unlike compounds that potently inhibit both TRPC4 and TRPC5 (e.g., HC-070 with hTRPC5 IC₅₀ = 9.3 nM and hTRPC4 IC₅₀ = 46 nM; GFB-8438 with equipotent activity at both subtypes), TRPC5 modulator-1 is designated specifically as a TRPC5 modulator in vendor documentation [2]. This makes it suitable for experimental designs aiming to dissect TRPC5-specific contributions from TRPC4-mediated signaling.

High-Throughput Screening Counter-Screen and Hit Validation

The >180-fold potency advantage of TRPC5 modulator-1 over GFB-8438 (IC₅₀ = 0.18 μM) and >9-fold advantage over HC-070 (IC₅₀ = 9.3 nM) positions this compound as a high-confidence positive control for validating TRPC5 assay sensitivity in high-throughput screening campaigns [1]. When screening novel chemical matter for TRPC5 modulation, a sub-nanomolar control compound establishes the upper limit of assay dynamic range and confirms that the detection system can identify potent modulators. This application is particularly relevant for laboratories transitioning from lower-potency tool compounds to next-generation TRPC5 assays requiring enhanced sensitivity benchmarks.

Neuroscience Research in Neuropsychiatric Disease Models

TRPC5 channels are predominantly expressed in the CNS, including the hippocampus, cerebellum, amygdala, sensory neurons, and retina, and are implicated in neuropsychiatric disorders [1]. TRPC5 modulator-1 (Compound 9) is specifically designated in vendor literature for research use in neuropsychiatric disease studies . For investigators exploring TRPC5-mediated calcium signaling in neuronal systems, this compound provides a potent tool for modulating channel activity at concentrations compatible with long-term neuronal culture viability and ex vivo slice electrophysiology preparations. However, note that comprehensive in vivo pharmacokinetic and brain penetration data for TRPC5 modulator-1 are not available in the public domain; researchers planning animal studies should independently characterize these parameters or consider structurally related compounds with established in vivo profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRPC5 modulator-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.